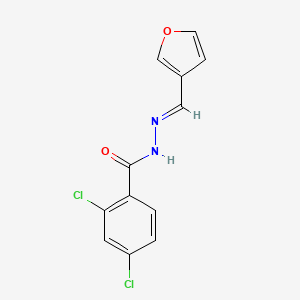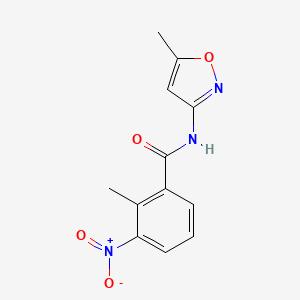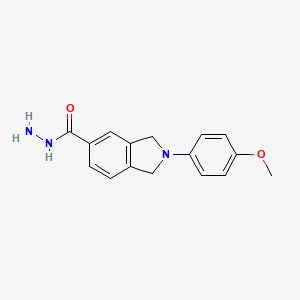![molecular formula C15H11NO3S B5769435 2-[3-(1,3-Benzothiazol-2-yl)phenoxy]acetic acid](/img/structure/B5769435.png)
2-[3-(1,3-Benzothiazol-2-yl)phenoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(1,3-Benzothiazol-2-yl)phenoxy]acetic acid is a compound that features a benzothiazole moiety linked to a phenoxyacetic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-Benzothiazol-2-yl)phenoxy]acetic acid typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.
Coupling Reaction: The benzothiazole derivative is then coupled with a phenoxyacetic acid derivative using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
2-[3-(1,3-Benzothiazol-2-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
科学研究应用
2-[3-(1,3-Benzothiazol-2-yl)phenoxy]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the benzothiazole moiety.
Medicine: Research has explored its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 2-[3-(1,3-Benzothiazol-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in microbial growth or cancer cell proliferation by binding to their active sites.
相似化合物的比较
Similar Compounds
2-(1,3-Benzothiazol-2-yl)phenol: Similar structure but lacks the acetic acid group.
2-(1,3-Benzothiazol-2-yl)acetic acid: Similar structure but lacks the phenoxy group.
3-(1,3-Benzothiazol-2-yl)phenoxyacetic acid: Positional isomer with the benzothiazole moiety attached at a different position on the phenoxyacetic acid.
Uniqueness
2-[3-(1,3-Benzothiazol-2-yl)phenoxy]acetic acid is unique due to the presence of both the benzothiazole and phenoxyacetic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science.
属性
IUPAC Name |
2-[3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-14(18)9-19-11-5-3-4-10(8-11)15-16-12-6-1-2-7-13(12)20-15/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMHCRRSNGSUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1Z)-N'-[(4-CHLOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE](/img/structure/B5769355.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B5769356.png)
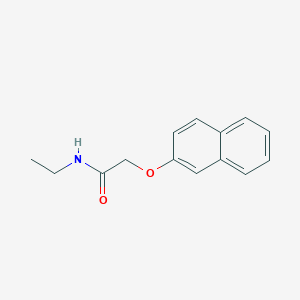
![(2E)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B5769370.png)
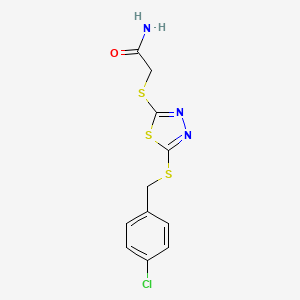
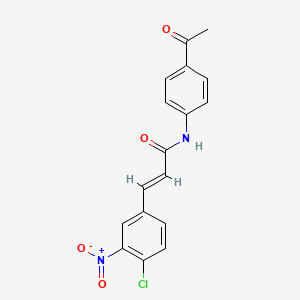
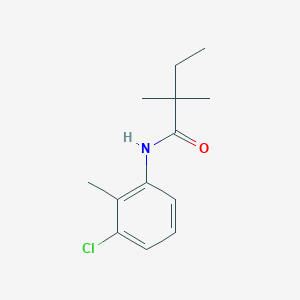
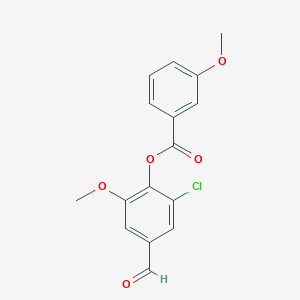
![N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B5769425.png)
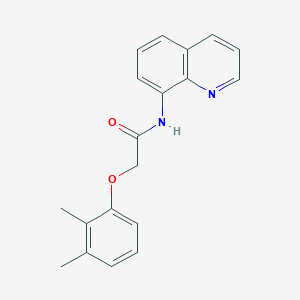
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5769440.png)
